4-Cyano-3-fluorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related cyano- and fluoro-substituted compounds often involves multistep reactions, starting from commercially available precursors. For example, the synthesis of 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with a similar structure, demonstrates the potential of such substances as multifunctional building blocks for heterocyclic oriented synthesis, leading to various condensed nitrogenous cycles through polymer-supported synthesis techniques (Křupková et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Cyano-3-fluorobenzoic acid has been elucidated using various spectroscopic methods, including IR, NMR, and X-ray crystallography. These studies reveal intricate details about the molecular geometry, intramolecular interactions, and how substitutions at specific positions influence the overall structure. For instance, the structural elucidation of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile via X-ray crystallography provided insights into the effects of cyano and fluoro substitutions on molecular conformation and packing (Özbey et al., 2004).
Chemical Reactions and Properties
Cyano- and fluoro-substituted benzoic acids participate in a variety of chemical reactions, serving as precursors for the synthesis of heterocycles, polymers, and other complex organic frameworks. The presence of cyano and fluoro groups influences the reactivity, enabling selective transformations and the formation of novel compounds with unique properties. The synthesis of cyanodibenzo[1,4]dioxines from cyanodifluorobenzenes and catechols is an example of how these reactive groups can be utilized to create compounds with specific electronic and optical properties (Eastmond et al., 2001).
Physical Properties Analysis
The physical properties of 4-Cyano-3-fluorobenzoic acid and similar compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies on the crystallization and polymorphism of related compounds provide valuable information on how to control these properties for specific applications. The investigation into the crystallization of cytosine and its fluorinated derivative with 4-chloro-3,5-dinitrobenzoic acid highlights the importance of understanding these physical properties for material synthesis (Wittering et al., 2014).
Chemical Properties Analysis
The chemical properties of 4-Cyano-3-fluorobenzoic acid, such as acidity, reactivity towards nucleophiles, and the ability to form derivatives, are pivotal for its utility as a chemical building block. The introduction of cyano and fluoro groups can significantly alter these properties, making the compound versatile for use in organic synthesis. For example, the synthesis and fluorescence studies of lanthanide complexes with 4-fluorobenzoic acid reveal the impact of fluorination on the photophysical properties of the resulting complexes, illustrating the compound's potential in material science and optoelectronics (Li et al., 2015).
Scientific Research Applications
Anaerobic Transformation of Phenol : Genthner, Townsend, and Chapman (1989) used isomeric fluorophenols, including 4-Cyano-3-fluorobenzoic acid, to investigate the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium. They found that the transformation of 2-fluorophenol and 3-fluorophenol led to the accumulation of fluorobenzoic acids, highlighting the compound's role in biochemical pathways (Genthner, Townsend, & Chapman, 1989).
Biodegradation Studies : Boersma et al. (2004) described the biodegradation of 3-fluorobenzoate by a strain of Sphingomonas, using fluorine nuclear magnetic resonance spectroscopy (19F NMR) to analyze the culture supernatant. Their study provides insights into the microbial degradation of fluorinated compounds (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Bacterial Degradation Pathways : Oltmanns, Müller, Otto, and Lingens (1989) isolated bacterial strains capable of using 4-fluorobenzoic acid as their sole carbon source. They proposed a new pathway for the degradation of 4-fluorobenzoate, contributing to our understanding of environmental remediation processes (Oltmanns, Müller, Otto, & Lingens, 1989).
Optical and Electronic Applications : Jia et al. (2013) synthesized novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission properties, containing cyano groups similar to 4-Cyano-3-fluorobenzoic acid. Their findings are significant for applications in optics, electronics, and biological sciences (Jia, Wang, Yang, Lu, Kong, Tian, Tao, & Yang, 2013).
Radiochemical Synthesis : Mařík and Sutcliffe (2007) prepared bifunctional labeling reagent 4-[18F]fluorobenzoic acid, a compound related to 4-Cyano-3-fluorobenzoic acid, using a chemistry process control unit. This study is relevant to medical imaging and diagnostics (Mařík & Sutcliffe, 2007).
Pharmaceutical Applications : Holla, Bhat, and Shetty (2003) discussed the synthesis of new molecules incorporating 4-fluorobenzoic acid groups for potential antibacterial applications. This research indicates the compound's relevance in drug development (Holla, Bhat, & Shetty, 2003).
Liquid Crystal Research : Destrade and Tinh (1986) synthesized a series of polar fluorodibenzoates, including derivatives of 4-fluorobenzoic acid, to explore their smectic modifications. Such studies are important for understanding materials used in display technologies (Destrade & Tinh, 1986).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It poses hazards such as being harmful if swallowed, causing skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .
properties
IUPAC Name |
4-cyano-3-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKNDLMYSLLMRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380955 | |
Record name | 4-cyano-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-fluorobenzoic acid | |
CAS RN |
176508-81-9 | |
Record name | 4-Cyano-3-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176508-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-cyano-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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